Phosphine E

Description

Evolution and Significance of Phosphines in Modern Chemical Science

Phosphines, organophosphorus compounds with the general formula PR₃, have evolved from laboratory curiosities to indispensable tools in modern chemical science. dalalinstitute.comfiveable.me Their journey began in the 19th century, but their significance surged with the advent of homogeneous catalysis in the mid-20th century. wikipedia.org The first phosphine (B1218219) complexes, cis- and trans-[PtCl₂(PEt₃)₂], were reported in 1870, laying the groundwork for the field of metal-phosphine chemistry. dalalinstitute.comwikipedia.org

The true potential of phosphines was unlocked with their application as ligands in transition metal catalysis. gessnergroup.comliverpool.ac.uk By coordinating to a metal center, phosphines can modulate its electronic and steric properties, thereby controlling the activity and selectivity of a catalytic reaction. rsc.orglibretexts.org This tunability is a key reason for their widespread use. libretexts.org The development of Wilkinson's catalyst, RhCl(PPh₃)₃, for the hydrogenation of alkenes was a landmark achievement that demonstrated the profound impact of phosphine ligands in catalysis.

Phosphines are L-type ligands that donate two electrons to the metal center. dalalinstitute.com Their bonding to metals involves σ-donation from the phosphorus lone pair to a vacant metal orbital. umb.edu Unlike early theories suggesting the involvement of phosphorus 3d orbitals, it is now understood that π-acidity in phosphines arises from the overlap of filled metal orbitals with the P-C σ* anti-bonding orbitals. wikipedia.orgumb.edu

The steric and electronic properties of phosphines can be systematically varied by changing the R groups attached to the phosphorus atom. libretexts.org Chemist Chadwick A. Tolman introduced the concepts of the "cone angle" to quantify steric bulk and the "electronic parameter" to measure electron-donating ability, providing a framework for rational ligand design. umb.edu

The significance of phosphines extends beyond catalysis. They are integral to the synthesis of fine chemicals, pharmaceuticals, and advanced materials. longdom.orgliv.ac.uk The development of chiral phosphine ligands has been particularly transformative for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial for the pharmaceutical industry. semanticscholar.orgnih.gov

Scope of Advanced Research in Organophosphorus Chemistry

Organophosphorus chemistry is a dynamic and expanding field, with research spanning from fundamental synthesis to applications in medicine, agriculture, and materials science. longdom.orgnih.gov Current research is focused on developing novel organophosphorus compounds and sustainable synthetic methodologies. researchgate.netnih.gov

A significant area of research is the synthesis of new phosphine ligands with tailored properties. snnu.edu.cn This includes the development of bulky, electron-rich phosphines that can enhance the catalytic activity of metals in challenging cross-coupling reactions. gessnergroup.comresearchgate.net For example, ligands like tri-tert-butylphosphine (B79228) and tricyclohexylphosphine (B42057) are highly effective in promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination. tcichemicals.com

The development of chiral phosphines, particularly P-chiral phosphines where the phosphorus atom is the stereogenic center, is a major focus. semanticscholar.orgjst.go.jp These ligands have shown excellent enantioselectivity in a variety of asymmetric reactions. nih.govresearchgate.net The synthesis of P-chiral phosphines has historically been challenging, but new methods, often using phosphine-boranes as intermediates, have made these valuable compounds more accessible. nih.govjst.go.jp

Research is also directed towards creating more robust and practical phosphines. This includes the development of air-stable phosphine ligands to simplify handling and their incorporation into well-defined microenvironments, such as metal-organic frameworks (MOFs), to enhance stability and modify reactivity. rsc.org

Furthermore, the applications of organophosphorus compounds are being explored in new areas. In medicine, they are investigated as anticancer and antiviral agents. nih.gov In materials science, phosphine-containing polymers and dendrimers are being developed for applications in electronics and optics.

Current Research Frontiers in the Context of Ligand Design and Catalysis

The frontiers of phosphine chemistry are centered on the design of innovative ligands to address current challenges in catalysis, particularly in achieving higher efficiency, selectivity, and sustainability. snnu.edu.cn

One of the most active frontiers is the development of ligands for C-H activation and functionalization. nih.gov This area aims to directly convert abundant but inert C-H bonds into valuable chemical functionalities, offering more atom-economical and environmentally friendly synthetic routes. snnu.edu.cn P(III)-directed C-H activation has emerged as a powerful strategy for the late-stage diversification of phosphine ligands themselves, allowing for the rapid generation of ligand libraries with diverse steric and electronic properties. snnu.edu.cnnih.gov

Asymmetric catalysis remains a major driver of innovation in ligand design. acs.orgnih.gov The quest for catalysts that can achieve perfect enantioselectivity (100% ee) in a wide range of reactions is ongoing. mdpi.com Research is focused on creating more effective chiral phosphine catalysts, including bifunctional ligands that possess both a Lewis basic phosphine site and a Brønsted acidic site to cooperatively catalyze reactions. rsc.org The application of these chiral phosphines in asymmetric annulation, addition, and cycloaddition reactions is a vibrant area of research, leading to the synthesis of complex chiral molecules. acs.orgresearchgate.net

The development of phosphine-based organocatalysts is another exciting frontier. In these systems, the phosphine itself acts as the catalyst, without the need for a transition metal. nih.gov This approach offers advantages in terms of cost and toxicity. Phosphine-catalyzed reactions, such as the Morita-Baylis-Hillman and Rauhut-Currier reactions, have become powerful tools in organic synthesis. acs.orgrsc.org

Below is a data table summarizing the performance of selected modern phosphine ligands in representative catalytic reactions, illustrating the high levels of enantioselectivity that can be achieved.

| Ligand | Reaction Type | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| (S,S)-t-Bu-BisP | Asymmetric Hydrogenation | [Rh((S,S)-t-Bu-BisP)(nbd)]BF₄ | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | >99% |

| (R)-BINAP | Asymmetric Allylic Alkylation | [Pd₂(dba)₃]·CHCl₃ / (R)-BINAP | 1,3-Diphenyl-2-propenyl acetate | (S)-1,3-Diphenyl-1-(sodiomalonyl)propene | 96% |

| (R)-95 | Asymmetric [3+2] Cycloaddition | (R)-95 | Alkylidene aza-lactone and allenoate | Spirocyclic adduct | 99% |

| Amino acid-derived phosphine 16 | Intramolecular Rauhut-Currier | Phosphine 16 | Dienone | α-Alkylidene-γ-butyrolactone | up to 98% |

This table presents illustrative data from various research publications to highlight the effectiveness of modern phosphine ligands in asymmetric catalysis. researchgate.netrsc.org

Structure

3D Structure of Parent

Properties

CAS No. |

2391-28-8 |

|---|---|

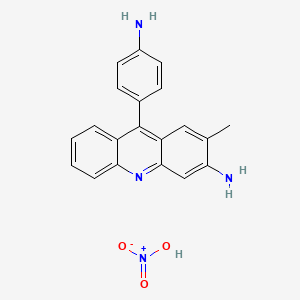

Molecular Formula |

C20H18N4O3 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

9-(4-aminophenyl)-2-methylacridin-3-amine;nitric acid |

InChI |

InChI=1S/C20H17N3.HNO3/c1-12-10-16-19(11-17(12)22)23-18-5-3-2-4-15(18)20(16)13-6-8-14(21)9-7-13;2-1(3)4/h2-11H,21-22H2,1H3;(H,2,3,4) |

InChI Key |

ICISKFRDNHZCKS-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1N)C4=CC=C(C=C4)N.[N+](=O)(O)[O-] |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1N)C4=CC=C(C=C4)N.[N+](=O)(O)[O-] |

Other CAS No. |

2391-28-8 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Architectures of Phosphine Compounds

Novel Synthetic Approaches for Phosphine (B1218219) Frameworks

The development of advanced synthetic methodologies has significantly expanded the diversity and accessibility of complex phosphine architectures. These methods are crucial for producing ligands with tailored steric and electronic properties, which are in high demand for various applications, particularly in asymmetric catalysis.

Stereoselective Synthesis of Chiral Phosphines

Chiral phosphines are a cornerstone of modern asymmetric catalysis, and their stereoselective synthesis is a field of intensive research. ursa.catrsc.org The ability to control the three-dimensional arrangement of substituents around the phosphorus atom is paramount for achieving high enantioselectivity in catalytic transformations. nih.gov

Asymmetric Alkylation and Nucleophilic Substitution Strategies

Asymmetric alkylation of secondary phosphines has emerged as a powerful tool for the synthesis of P-stereogenic phosphines. nih.govacs.org Copper-catalyzed methods, in particular, have shown great promise. These reactions often proceed via a dynamic kinetic resolution where a chiral copper complex catalyzes the enantioselective alkylation of a racemic secondary phosphine. acs.orgnsf.gov The key to this process is the rapid pyramidal inversion of the phosphido intermediate complexed to the metal, which allows for the preferential reaction of one diastereomeric intermediate. nsf.gov A variety of electrophiles, including allyl bromides, propargyl bromide, benzyl (B1604629) bromides, and alkyl iodides, can be used in these reactions. acs.org

Nucleophilic substitution at a phosphorus center is another fundamental approach to creating P-chiral compounds. nih.govtandfonline.com Stereospecific nucleophilic substitution of optically pure H-phosphinates provides a general route to P-stereogenic secondary and tertiary phosphine oxides. nih.govacs.org In these reactions, organolithium or Grignard reagents displace an alkoxy group from the H-phosphinate with inversion of configuration at the phosphorus atom. nih.govacs.org The resulting phosphine oxides can then be reduced to the corresponding chiral phosphines. The stereochemical outcome of these substitutions is highly dependent on the reaction temperature. acs.org

A selection of chiral phosphines synthesized via asymmetric alkylation is presented in Table 1.

Table 1: Examples of Chiral Phosphines Synthesized via Copper-Catalyzed Asymmetric Alkylation This table is interactive. Click on the headers to sort the data.

| Pronucleophile | Electrophile | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| HPPhMes | Allyl Bromide | (R,Rp)-TANIAPHOS | 90 | 95 |

| HPPh(o-An) | Benzyl Bromide | (R,Rp)-TANIAPHOS | 85 | 92 |

| HP(t-Bu)Ph | Ethyl Iodide | Josiphos | 88 | 94 |

Chiral Auxiliary and Protecting Group Methodologies

The use of chiral auxiliaries is a well-established and effective strategy for the diastereoselective synthesis of chiral phosphines. beilstein-journals.orgrsc.org This method involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction. Commonly used auxiliaries include chiral alcohols like (-)-menthol and amino alcohols such as ephedrine (B3423809) and cis-1-amino-2-indanol. ursa.catbeilstein-journals.org For instance, reacting a halophosphine with a chiral alcohol generates diastereomeric phosphinites that can be separated and then stereospecifically converted to the desired P-stereogenic phosphine. beilstein-journals.org Similarly, D-glucosamine has been successfully employed as a chiral auxiliary for the synthesis of P-stereogenic phosphine oxides. rsc.org

Protecting groups are essential in multi-step phosphine synthesis to prevent unwanted side reactions, particularly oxidation of the phosphorus atom. tandfonline.comuj.ac.za Borane (B79455) (BH3) is a widely used protecting group for phosphines, forming stable phosphine-borane complexes that are resistant to air and moisture. nih.govuj.ac.zajst.go.jpwikipedia.org The phosphine can be liberated from the borane complex when needed by treatment with amines or under acidic conditions. tandfonline.comwikipedia.org The Mo(CO)3 fragment has also been utilized as a protecting group for tripodal phosphines, allowing for functionalization of the ligand backbone while preventing oxidation or P-C bond cleavage. acs.org

P-Stereogenic Phosphine Synthesis

The direct synthesis of P-stereogenic phosphines, where the phosphorus atom itself is the stereocenter, represents a significant challenge and a major focus of synthetic efforts. nih.govfrontiersin.org These ligands have demonstrated exceptional performance in asymmetric catalysis. ursa.cat

Metal-catalyzed asymmetric synthesis is a prominent approach. thieme-connect.com For example, copper-catalyzed asymmetric alkylation of secondary phosphines has been developed to produce a range of P-stereogenic phosphines with high enantioselectivity. nih.govnsf.gov Cobalt-catalyzed asymmetric addition and alkylation of secondary phosphine oxides also provide an efficient route to P-chiral tertiary phosphine oxides. dicp.ac.cn Furthermore, molybdenum-catalyzed asymmetric ring-closing metathesis has been employed to synthesize enantiomerically enriched P-stereogenic phosphinates and phosphine oxides. nih.gov

Organocatalysis has also emerged as a powerful strategy for the synthesis of P-stereogenic molecules. frontiersin.org Desymmetrization of prochiral phosphine oxides using chiral N-heterocyclic carbene (NHC) catalysts or biscinchona alkaloids can produce P-stereogenic phosphinates and phosphine oxides with high yields and enantioselectivities. frontiersin.org Another approach involves the one-pot stereoselective synthesis of P-stereogenic phosphines and their boranes from racemic phosphine oxides through an asymmetric Appel process. rsc.org

Metal-Free P-Arylation and P-C Bond Formation Routes

While metal-catalyzed cross-coupling reactions are a mainstay for forming P-C bonds, there is a growing interest in developing metal-free alternatives to avoid potential metal contamination in the final products. uw.edu.placs.org

Metal-free P-arylation can be achieved using hypervalent iodine reagents, such as diaryliodonium salts. uw.edu.plbeilstein-journals.org These reagents can arylate secondary phosphines, which are then oxidized in situ to the corresponding triarylphosphine oxides. uw.edu.pl This method offers mild reaction conditions and avoids the use of expensive and toxic transition metals. uw.edu.pl Aryne chemistry provides another metal-free pathway for C-P bond formation. organic-chemistry.orgresearchgate.net The reaction of arynes, generated in situ, with dialkyl phosphites or secondary phosphine oxides leads to the efficient synthesis of arylphosphonates and tertiary phosphine oxides, respectively. organic-chemistry.orgresearchgate.net Furthermore, a Sandmeyer-type reaction using arylamines as starting materials has been developed for a metal-free phosphorylation process at room temperature. acs.org

Coordination Assembly Strategies for Phosphine Ligands

Supramolecular chemistry offers an innovative approach to constructing novel phosphine ligands through non-covalent interactions. sioc-journal.cnresearchgate.net Coordination-driven self-assembly utilizes metal ions to direct the formation of well-defined, multi-component phosphine-based structures. sioc-journal.cnrsc.orgrsc.org

This strategy allows for the modular construction of diverse and often complex ligand architectures that would be challenging to synthesize through traditional covalent chemistry. sioc-journal.cn For example, di- or tridentate phosphine ligands with rigid backbones can self-assemble with gold(I) ions to form discrete supramolecular cages. rsc.org Similarly, phosphorus-containing pincer nitrogen ligands have been assembled with iron(II) to create new phosphine ligands that have shown excellent activity and selectivity in rhodium-catalyzed hydroformylation. sioc-journal.cn The resulting structures and their coordination modes can be controlled by modulating the building blocks and assembly conditions. sioc-journal.cnrsc.org Although less explored than N- and O-donor ligands in this context, phosphines offer unique properties such as soft donor character and specific geometries that lead to the formation of interesting and unusual supramolecular assemblies. researchgate.netrsc.org

A summary of representative coordination-assembled phosphine architectures is provided in Table 2.

Table 2: Examples of Coordination-Assembled Phosphine Architectures This table is interactive. Click on the headers to sort the data.

| Phosphine Building Block | Metal Ion | Resulting Architecture | Application/Feature |

|---|---|---|---|

| 1,4-bis(diphenylphosphino)benzene | Au(I) | Hexanuclear cylindrical cage | Supramolecular cage formation |

| Pincer nitrogen ligand | Fe(II) | Assembled phosphine ligand | Catalyst for hydroformylation |

| 1,3,5-tris(diphenylphosphinophenyl)benzene | Au(I) | Dodecanuclear tetrahedral cage | Stereochemically rigid chiral structure |

C–H Activation Strategies for Phosphine Functionalization

The direct functionalization of carbon-hydrogen (C–H) bonds has become an essential strategy in synthetic chemistry, offering a more atom- and step-economical approach to complex molecules. snnu.edu.cnacs.org In phosphine synthesis, transition-metal-catalyzed C–H activation, particularly using the phosphorus(III) center as a directing group, has emerged as a powerful tool for ligand design. snnu.edu.cnacs.org This methodology circumvents the need for pre-functionalized starting materials and allows for the regioselective modification of phosphine scaffolds. acs.org

Rhodium and palladium complexes are prominent catalysts for these transformations. rsc.orgnih.gov Rhodium(I)-catalyzed systems, for instance, can facilitate the direct C–H arylation of biaryl phosphines with aryl halides, enabling the rapid construction of diverse ligand libraries. acs.org The P(III) atom in the phosphine substrate directs the metal catalyst to a specific C–H bond, typically at the ortho-position, ensuring high regioselectivity. snnu.edu.cnacs.org This approach has been successfully applied to a range of C–H functionalization reactions, including:

Arylation: Coupling with aryl halides to form new C–C bonds. acs.org

Alkylation: Reaction with olefins (hydroarylation) or alkyl halides. snnu.edu.cnacs.org

Alkenylation: Hydroarylation of both terminal and internal alkynes to introduce alkenyl groups. acs.org

Borylation: Introduction of a boronate group, which serves as a versatile handle for further synthetic transformations through established organoboron chemistry. acs.orgnsf.gov

Silylation: Formation of C–Si bonds. acs.org

A key challenge in this field is the strong coordination of the product phosphine to the metal catalyst, which can lead to catalyst inhibition. snnu.edu.cn However, innovative strategies have been developed to overcome this, enabling the synthesis of even bidentate ligands from monodentate precursors. acs.org For example, ruthenium-catalyzed C–H activation of phosphines with isocyanates has been used to construct phosphine-amide ligands. snnu.edu.cnacs.org These P(III)-directed C–H activation techniques represent a significant advance, paving the way for the efficient and controlled synthesis of a vast array of functionalized phosphine ligands. acs.org

Table 1: Examples of P(III)-Directed C–H Functionalization Reactions

| Functionalization | Catalyst System (Example) | Reactant | Product Type | Citation |

|---|---|---|---|---|

| Arylation | Rhodium(I) | Aryl Halide | Biaryl Phosphine | acs.org |

| Alkylation | [Rh(cod)Cl]₂ / NaHCO₃ | Alkene | ortho-Alkylated Phosphine | acs.org |

| Alkenylation | Rhodium(I) | Alkyne | ortho-Alkenylated Phosphine | acs.org |

| Borylation | Rhodium(I) | B-H compound | ortho-Boronated Phosphine | snnu.edu.cnacs.org |

Synthesis of Multidentate and Macrocyclic Phosphine Ligands

Multidentate and macrocyclic phosphine ligands are crucial in coordination chemistry and catalysis due to the enhanced stability and unique stereoelectronic properties conferred by the chelate and macrocyclic effects. The synthesis of these complex architectures, however, presents significant challenges, including the potential for oligomerization and the difficulty in controlling stereochemistry at the phosphorus centers. cardiff.ac.ukrsc.org

Two primary strategies are employed for the synthesis of macrocyclic phosphines:

Direct Synthesis: This approach involves the cyclocondensation of acyclic precursors through conventional organic reactions. cardiff.ac.uk For example, the reaction of α,ω-bis(phosphines) with α,ω-dihaloalkanes can yield macrocyclic phosphonium (B103445) species, which are then reduced to the final tetraphospha-macrocycle. cardiff.ac.uk To minimize competing polymerization reactions, these syntheses are often performed under high-dilution conditions. cardiff.ac.uk Another direct method is the Mannich-type condensation of a primary amine, formaldehyde, and a bis(phosphine), which has been used to stereoselectively prepare 18- and 20-membered P,N-containing macrocycles. tandfonline.com

Template Synthesis: This method utilizes a transition metal ion to pre-organize the acyclic precursors, facilitating an intramolecular cyclization reaction that is kinetically favored over intermolecular polymerization. cardiff.ac.ukrsc.org The metal ion acts as a scaffold, holding the reactive ends in close proximity. cardiff.ac.uk Copper(I) ions are particularly effective templates because they can be removed from the resulting macrocyclic complex without degrading the ligand. rsc.org Molybdenum-oxo templates have also been used to synthesize planar macrocyclic tetradentate phosphine–Mo complexes stereoselectively. rsc.org After the macrocycle is formed around the metal center, the template ion is removed to yield the free ligand. cardiff.ac.ukrsc.org

The synthesis of multidentate phosphines often involves stepwise approaches. For instance, multiply halogenated compounds like 2,6-dichloropyridine (B45657) can be treated sequentially with phosphide (B1233454) reagents to build multi-chelate pyridylphosphines. d-nb.infobeilstein-journals.org

Functionalization and Derivatization of Phosphine Structures

Introduction of Heteroatoms into Phosphine Skeletons

The incorporation of additional heteroatoms—such as nitrogen, oxygen, or sulfur—into a phosphine's structure creates multidentate, "hemilabile" ligands. d-nb.infobeilstein-journals.org These ligands feature both soft (e.g., phosphorus) and hard (e.g., nitrogen, oxygen) donor atoms. beilstein-journals.org This combination can stabilize different metal oxidation states and allow a weakly coordinating heteroatom to dissociate, opening a coordination site for a substrate during a catalytic cycle. d-nb.infobeilstein-journals.org

Several synthetic methodologies have been developed to introduce heteroatoms into phosphine frameworks:

Reaction with Nucleophiles: Chiral multidentate ligands can be constructed by reacting synthons like diphenylglycidyl phosphine with P-, N-, or S-based nucleophiles. cardiff.ac.uk This method rapidly builds complexity and incorporates chirality. cardiff.ac.uk

P-N and P-O Bond Formation: P,N-ligands are commonly synthesized by reacting organohalides with lithium phosphides. d-nb.infobeilstein-journals.org Another versatile route involves the reaction of (amino)pyridyl-phosphines with alcohols. rsc.org This allows for the stepwise introduction of alkoxy groups, providing access to a library of ligands with tunable electronic and steric properties. rsc.org This method is also amenable to the use of enantiomerically pure alcohols, offering a straightforward path to chiral multidentate ligands. rsc.org

Sequential P-C Bond Formation: Multichelate pyridylphosphines can be synthesized from substrates like 2,6-dichloropyridine. Treatment with a lithium phosphide reagent generates a chloropyridylphosphine intermediate, which can then react with another phosphide, such as PhPLi₂, to introduce additional phosphorus and nitrogen donor sites into the final ligand structure. d-nb.infobeilstein-journals.org

These strategies enable the creation of a wide range of P,N-, P,O-, and P,S-heterodonor ligands, which are invaluable in the development of advanced catalysts and functional coordination complexes. cardiff.ac.ukd-nb.info

Late-Stage Diversification Strategies for Phosphines

Late-stage functionalization is a powerful strategy that allows for the modification of complex molecules at a late point in their synthesis. acs.org This approach is particularly valuable in ligand development, as it enables the rapid generation of a diverse library of analogues from a single, readily available phosphine platform, thereby streamlining the optimization of catalysts. snnu.edu.cnacs.org

Phosphorus(III)-directed C–H activation is a cornerstone of late-stage diversification for phosphine ligands. snnu.edu.cnacs.org By leveraging the directing capacity of the phosphorus atom, a wide array of functional groups can be installed regioselectively on various phosphine scaffolds, including biaryl monophosphines, triphenylphosphine (B44618) derivatives, and axially chiral phosphines. snnu.edu.cnacs.org This obviates the need for complex, multi-step de novo syntheses for each new ligand. acs.org

Key late-stage diversification reactions include:

C–H Arylation, Alkylation, and Alkenylation: As detailed in section 2.1.4, these rhodium-catalyzed reactions allow for the introduction of various carbon-based substituents onto the phosphine backbone. snnu.edu.cnacs.org

Staudinger Reaction: The post-metalation Staudinger reaction between a phosphine-appended ligand and an organic azide (B81097) can be used to install iminophosphorane functionalities. This has been demonstrated on an iron complex bearing a 6,6'-bis(diphenylphosphino)-2,2'-bipyridine ((Ph₂P)₂bpy) ligand, allowing for the introduction of functionalized aryl groups. rsc.org

Formal Substitution at Phosphorus: A nickel-catalyzed process enables the selective dearylation of alkylated phosphonium salts. This strategy allows for a formal substituent exchange at the phosphorus center, where various alkyl groups can be introduced into mono- and bisphosphines. The alkylation and subsequent dearylation can even be performed in a one-pot sequence. researchgate.net

These modular approaches provide efficient access to new ligand architectures, facilitating the systematic tuning of steric and electronic properties for applications in catalysis and coordination chemistry. snnu.edu.cnrsc.org

Synthesis of Phosphine-Borane Complexes as Stable Intermediates

Many phosphine compounds, particularly secondary phosphines, are sensitive to air and can be easily oxidized to the corresponding phosphine oxides, rendering them ineffective as ligands in many catalytic applications. d-nb.infouj.ac.za To address this instability, the phosphorus lone pair can be protected by forming a stable phosphine-borane adduct (R₃P–BH₃). d-nb.infonih.gov

The key advantages of using borane as a protecting group are:

Stability: Phosphine-borane complexes are generally stable compounds that are inert to oxygen, moisture, and many other reagents. uj.ac.zanih.gov This allows for easier handling, purification (e.g., by chromatography), and storage. d-nb.info

Configurational Stability: The borane adduct locks the configuration at a chiral phosphorus center, preventing pyramidal inversion. nih.govbeilstein-journals.org This is crucial in the synthesis and manipulation of P-chirogenic ligands. beilstein-journals.org

The synthesis of phosphine-borane complexes is often straightforward. A common method involves the reaction of a phosphine with a borane source such as borane-tetrahydrofuran (B86392) (BH₃·THF) or sodium borohydride. d-nb.info An alternative one-step method involves reacting chlorophosphines directly with lithium borohydride, avoiding the isolation of the sensitive intermediate phosphine. thieme-connect.de

Deprotection to liberate the free phosphine is typically achieved by reacting the adduct with an excess of a suitable amine, such as morpholine (B109124) or diethylamine, often under reflux conditions. uj.ac.zanih.gov The amine displaces the phosphine from the borane, releasing the active P(III) ligand. uj.ac.za This protection-deprotection strategy is a fundamental technique in modern organophosphorus chemistry, enabling the synthesis of complex and sensitive phosphine ligands that would otherwise be difficult to prepare. nih.govbeilstein-journals.org

Table 2: List of Compound Names

| Compound Name/Type | Formula/Description |

|---|---|

| 2,6-dichloropyridine | C₅H₃Cl₂N |

| 6,6'-bis(diphenylphosphino)-2,2'-bipyridine | C₃₄H₂₈N₂P₂ |

| Biaryl Phosphines | General structure Ar-Ar'-PR₂ |

| Borane | BH₃ |

| Chlorodiphenylphosphine | C₁₂H₁₀ClP |

| Diphenylglycidyl phosphine | C₁₅H₁₅OP |

| Isocyanates | R-N=C=O |

| Lithium Borohydride | LiBH₄ |

| Phosphine-Borane Adducts | R₃P–BH₃ |

| Phosphine Oxides | R₃P=O |

| Pyridylphosphines | Phosphines containing a pyridine (B92270) ring |

| Sodium Borohydride | NaBH₄ |

Mechanistic Investigations of Phosphine Reactivity and Catalysis

Fundamental Reaction Mechanisms Involving Phosphines

The diverse reactivity of phosphines stems from the unique properties of the phosphorus atom, particularly its ability to act as a potent nucleophile and to exist in multiple oxidation states and bonding environments.

Nucleophilic Addition Reactions of Trivalent Phosphines

The chemistry of trivalent phosphines is largely defined by the strong nucleophilicity of the phosphorus atom. msu.edu This characteristic allows them to readily initiate reactions by attacking electron-deficient centers. A cornerstone of phosphine (B1218219) organocatalysis is the nucleophilic addition of a trivalent phosphine to an electrophilic substrate, typically one containing an activated carbon-carbon multiple bond. acs.org This initial step is common to a vast array of transformations involving substrates like electron-deficient alkenes, alkynes, and allenes. acs.orgnih.govnih.gov

Unlike amines, where the nitrogen electron pair can be delocalized by resonance in compounds like triphenylamine, the corresponding trivalent phosphorus compounds, such as triphenylphosphine (B44618), remain highly reactive nucleophiles. msu.edu The reaction is initiated by the preferential addition of the tertiary phosphine to the electrophilic carbon, leading to the formation of a charged intermediate, which dictates the subsequent reaction pathway. nih.gov This process transforms the phosphine from a neutral nucleophile into a phosphonium (B103445) group within a reactive intermediate.

Zwitterionic Intermediate Formation and Reactivity

Following the initial nucleophilic addition of a phosphine to an activated unsaturated system, a reactive zwitterionic intermediate is generated. acs.org These intermediates, which possess both a positively charged phosphonium center and a negatively charged carbanion, are central to phosphine catalysis. The first isolation of such a zwitterionic adduct was reported by Horner in 1955, from the reaction of phosphines with ethylenemalononitrile. nih.gov

The structure and reactivity of the zwitterion depend on the nature of the electrophilic substrate.

From Allenes: Addition of a phosphine to an allenoate (an ester of allenoic acid) generates a resonance-stabilized phosphonium dienolate zwitterion. nih.govrsc.org This intermediate has two key resonance forms, with the negative charge located on either the α- or γ-carbon relative to the phosphonium group. rsc.org The subsequent reaction with an electrophile can occur at either of these positions, leading to different regioisomeric products. rsc.orgmdpi.com

From Alkynes and Alkenes: Nucleophilic addition to activated alkynes or alkenes similarly produces β-phosphonium α-carbanion species. nih.gov

These zwitterionic intermediates can undergo a variety of subsequent transformations, including intramolecular cyclizations, proton transfers, and additions to other electrophiles, ultimately leading to the formation of complex cyclic and acyclic molecules and regeneration of the phosphine catalyst. nih.govrsc.orgbohrium.com

Table 1: Reactivity of Zwitterionic Intermediates in Phosphine-Catalyzed Annulations

| Starting Materials (Allene + Electrophile) | Zwitterion Intermediate | Subsequent Reaction | Product Type | Ref. |

| Allenoate + Activated Alkene | Phosphonium dienolate | [3+2] Annulation | Cyclopentene (B43876) | rsc.org |

| Allenoate + Azomethine Imine | γ-carbon attack on imine | 5-exo Cyclization | [3+2] Annulated heterocycle | mdpi.com |

| Allenoate + Aurone | Phosphonium dienolate | Regiodivergent [3+2] Annulation | Spirocyclic benzofuranone | rsc.org |

| Cyclopropenone + Aldehyde | α-ketenyl phosphorus ylide | Catalytic Cyclization | Butenolide | rsc.org |

Role of Phosphines in Radical-Mediated Transformations

While phosphine chemistry is often dominated by two-electron (ionic) pathways, trivalent phosphines also play a significant role in radical-mediated transformations. acs.org Their involvement in single-electron-transfer (SET) processes has gained considerable attention, opening up novel synthetic routes. researchgate.netrsc.org Phosphine-centered radical species can be generated through several methods, including interaction with oxidants, photoredox catalysis, and electrochemical oxidation. researchgate.netrsc.org

The process often begins with the oxidation of the trivalent phosphine to a phosphine radical cation (PR₃•⁺). rsc.orgchemrxiv.org This highly reactive species can then engage in a variety of transformations. A common pathway involves the reaction of the radical cation with a nucleophile, such as water or an alcohol, to form a phosphoranyl radical intermediate. acs.orgchemrxiv.org This intermediate can then fragment via different pathways:

β-Scission: This is a common fragmentation pathway, driven by the formation of a highly stable phosphine oxide. The phosphoranyl radical cleaves a bond at the β-position, releasing a carbon-centered radical that can participate in further reactions. acs.orgrsc.org

α-Scission: Though generally less favored thermodynamically, α-scission of the phosphoranyl radical involves the homolytic cleavage of a C–P bond, releasing a carbon-centered radical and the phosphine moiety. rsc.orgchemrxiv.org

These phosphine-mediated radical processes have been applied to challenging reactions, including the deoxygenation of alcohols and the hydroalkylation of alkenes. acs.orgchemrxiv.org

C–P Bond Cleavage and Formation Mechanisms

The cleavage and formation of carbon-phosphorus (C–P) bonds are fundamental processes in organophosphorus chemistry. The C–P bond is generally stable; for instance, its cleavage in the herbicide glyphosate (B1671968) is a key step in its environmental degradation and can be mediated by enzymes or UV light. nih.govresearchgate.net Mechanistic studies on glyphosate degradation show that C–P bond cleavage can be initiated by nucleophilic attack by water or by radical species like •OH, with the radical pathway having a lower energy barrier. nih.gov

In synthetic chemistry, C–P bond metathesis has been achieved using transition metal catalysis. For example, a palladium-catalyzed mechanism has been explored through density functional theory (DFT) calculations. rsc.org This process involves a cycle of Pd(0)-catalyzed oxidative addition into a C–P bond and Pd(II)-catalyzed reductive elimination to form a new C–P bond, allowing for the exchange of groups on the phosphorus atom. rsc.org The cleavage of the C–P bond is facilitated by a coordinating aryl phosphine. rsc.org Another mechanism for C–P bond cleavage involves the reaction of tertiary phosphines with lithium, which proceeds through a thermodynamic equilibrium of cleaved radicals and anions that are stabilized as lithium salts. acs.org

The formation of C–P bonds can also occur via radical pathways, such as the addition of phosphinyl radicals (L₂P•) to unsaturated compounds. researchgate.net

Phosphine-Catalyzed Organic Transformations

The mechanistic principles outlined above enable phosphines to catalyze a wide array of useful organic reactions, particularly in the realm of asymmetric synthesis.

Asymmetric Organocatalysis by Chiral Phosphines

Chiral phosphines are highly effective Lewis basic organocatalysts for a broad spectrum of asymmetric reactions. nih.govbeilstein-journals.org By incorporating chirality into the phosphine structure, chemists can control the stereochemical outcome of a reaction, leading to the synthesis of enantiomerically enriched products. Significant progress in this area has been made by designing chiral phosphines that combine a Lewis basic phosphine center with other functional groups, such as Brønsted acids (e.g., thiourea (B124793) or sulfonamide moieties), creating bifunctional or multifunctional catalysts. nih.govrsc.org

These catalysts have proven effective in numerous asymmetric transformations:

Cycloaddition Reactions: Chiral phosphines are widely used to catalyze asymmetric annulations. For example, the first chiral phosphine-catalyzed annulation was a [3+2] cycloaddition between allenoates and electron-deficient olefins, which produced functionalized cyclopentenes with high enantioselectivity. beilstein-journals.org Spirocyclic compounds have been synthesized via [3+2] annulations using chiral phosphines derived from DIOP. beilstein-journals.org

(Aza)-Morita–Baylis–Hillman (MBH) and Rauhut–Currier (RC) Reactions: The design of multifunctional phosphines has been a powerful strategy for developing catalysts for asymmetric aza-MBH and related reactions. rsc.org Chiral aziridine-phosphines have been shown to be efficient catalysts for intramolecular Rauhut–Currier reactions, yielding chiral phenols with up to 98% enantiomeric excess (ee). mdpi.com

Nucleophilic Addition Reactions: Chiral phosphines catalyze various asymmetric nucleophilic addition reactions, leading to the construction of C-C, C-N, C-O, and C-S bonds. nih.govbeilstein-journals.org

The success of these catalysts often depends on the rigid structure of the chiral backbone and the strategic placement of functional groups that can interact with substrates and intermediates to control stereoselectivity. rsc.orgbeilstein-journals.org

Table 2: Examples of Chiral Phosphine-Catalyzed Asymmetric Reactions

| Reaction Type | Chiral Phosphine Catalyst Type | Substrates | Product | Enantioselectivity (ee) | Ref. |

| [3+2] Annulation | Bridged [2.2.1] bicyclic phosphine | Allenoates + Electron-deficient olefins | Cyclopentenes | 69–93% | beilstein-journals.org |

| [3+2] Annulation | Multifunctional thiourea-phosphine | Morita-Baylis-Hillman carbonates + Activated alkenes | Functionalized cyclopentenes | High | beilstein-journals.org |

| Intramolecular Rauhut–Currier | Aziridine-phosphine | p-Quinone derivatives | Chiral phenols | Up to 98% | mdpi.com |

| Aza-Morita-Baylis-Hillman | l-Threonine-derived sulfonamide-phosphine | Aldimines + Methyl vinyl ketone | Aza-MBH adducts | Up to 97% | rsc.org |

| [3+2] Cycloaddition | Phosphine with binaphthyl skeleton | Allenoates + 3-Alkylidene indolin-2-ones | Spirocyclic oxindolic cyclopentenes | Up to 99% | rsc.org |

Annulation and Cycloaddition Reactions

Phosphine E serves as a potent nucleophilic catalyst in a variety of annulation and cycloaddition reactions, enabling the construction of complex cyclic and polycyclic frameworks. The general mechanism initiates with the nucleophilic addition of this compound to an electron-deficient multiple bond, such as those found in allenoates or alkynoates. This addition generates a zwitterionic intermediate, which is the key reactive species in the catalytic cycle. acs.orgpsu.edu

In [3+2] cycloaddition reactions, for instance between allenoates and activated alkenes or imines, the γ-carbon of the this compound-derived zwitterion attacks the electrophilic partner. nih.gov This is followed by an intramolecular addition to form a five-membered ring intermediate. Subsequent elimination of the this compound catalyst regenerates it for the next catalytic cycle and yields the final cyclopentene or other five-membered heterocyclic product. beilstein-journals.org A plausible mechanistic pathway for a [3+2] annulation is outlined below:

Nucleophilic attack of this compound on the β-carbon of an allenoate forms a zwitterionic intermediate (A). acs.orgnih.gov

The γ-carbon of intermediate A attacks the electrophile (e.g., an imine or alkene) to form a new zwitterionic adduct (B). nih.gov

Intramolecular cyclization occurs, leading to a cyclic intermediate (C). acs.org

The catalyst is regenerated via β-elimination, furnishing the final annulated product. nih.gov

The versatility of this process allows for the synthesis of a wide array of functionalized carbocycles and heterocycles. psu.edu The specific nature of the substrates and the reaction conditions can influence the reaction pathway, sometimes leading to [4+2] or other modes of cycloaddition. psu.edu For example, phosphine-catalyzed reactions of vinyl oxiranes with sulfonium (B1226848) compounds can proceed through a cascade lactonization/[2+1] annulation to build spiro-furanone scaffolds. acs.org

Hydroalkoxylation and Related Additions

In hydroalkoxylation reactions, this compound demonstrates its catalytic activity by facilitating the addition of alcohols across carbon-carbon multiple bonds. The mechanism of phosphine-catalyzed hydroalkoxylation of activated alkenes, such as methyl vinyl ketone, has been investigated through theoretical studies. nih.gov These studies suggest a two-stage process. In the first stage, this compound does not directly catalyze the addition but acts as a Brønsted base precursor. It reacts with the activated alkene to form a phosphonium enolate intermediate, which is basic enough to deprotonate the alcohol (e.g., methanol), generating a methoxide (B1231860) anion. nih.gov

The second stage is the base-catalyzed hydroalkoxylation of the alkene:

The generated alkoxide anion (e.g., methoxide) performs a nucleophilic attack on the β-carbon of a second molecule of the activated alkene. nih.gov

This forms an enolate anion intermediate.

Proton transfer from a molecule of alcohol to this intermediate yields the final hydroalkoxylation product and regenerates the alkoxide anion. nih.gov

A general mechanism for the phosphine-catalyzed hydroalkoxylation of propiolate derivatives involves the initial nucleophilic addition of the phosphine to the alkyne, creating a zwitterionic intermediate. acs.org This intermediate then facilitates the addition of the alcohol. The development of chiral phosphines has enabled asymmetric versions of these reactions. acs.orgnih.gov In some cases involving transition metal co-catalysts, the reaction can proceed via an outer-sphere mechanism where the alcohol attacks a metal-activated π-system without direct coordination. acs.orgnih.gov

Deoxygenative Functionalization Reactions

This compound is also implicated in deoxygenative functionalization reactions, where it typically acts as an oxygen acceptor, often resulting in the formation of this compound oxide as a byproduct. Recent advancements have utilized visible light to promote these transformations. sioc-journal.cn In these photoredox-catalyzed reactions, an organic phosphine can promote a single electron transfer process to form a P-O intermediate with an oxygen-containing molecule. This is followed by deoxygenation to generate highly active radical species, which can then undergo various coupling reactions. sioc-journal.cnacs.org

A general scheme for such a process involves:

Formation of a phosphoranyl radical through the interaction of the phosphine, a photosensitizer, and the oxygen-containing substrate (e.g., an alcohol or carboxylic acid). acs.orgresearchgate.net

Fragmentation of this radical intermediate leads to the cleavage of a C-O bond and the formation of a carbon-centered radical. chemrxiv.org

The carbon radical is then trapped by a suitable reaction partner to form the final functionalized product.

This strategy has been applied to the deoxygenative functionalization of alcohols, aromatic dicarbonyls, and aldehydes. chemrxiv.orgoup.com For example, the reaction of aromatic dicarbonyls with diphenylphosphine (B32561) oxide under basic conditions can lead to a phospha-Brook rearrangement, generating an intermediate that can undergo benzylic substitution, effectively achieving deoxygenative functionalization. oup.com

Reaction Kinetics and Thermodynamics in Phosphine-Involved Processes

Activation Barriers and Rate-Determining Steps

The kinetics of reactions involving this compound are dictated by the activation barriers of the elementary steps in the catalytic cycle. The rate-determining step (RDS) is the one with the highest energy transition state relative to the preceding stable intermediate. db-thueringen.de

In annulation reactions , computational studies have shown that the initial nucleophilic addition of the phosphine to the allene (B1206475) can have a significant activation barrier. acs.org In other cases, subsequent steps like intramolecular cyclization or proton transfers can be rate-limiting. beilstein-journals.org For the reduction of phosphine oxides by silanes, density functional theory (DFT) calculations indicate that the hydride transfer from silicon to phosphorus is the rate-determining step. uq.edu.au

For hydroalkoxylation catalyzed by phosphine-gold complexes, the nucleophilic attack of an alcohol on the gold-activated alkyne was identified as the rate-determining step. mdpi.com In a base-catalyzed mechanism initiated by a phosphine, both the deprotonation of the alcohol by the phosphonium enolate and the addition of the resulting alkoxide to the alkene have comparable activation free energies of around 16-20 kcal/mol. nih.gov

In C-H activation processes involving rhodium-phosphine complexes, several steps can have high activation barriers, including the initial C-H oxidative addition, C-C bond formation, or the final reductive elimination. db-thueringen.de The energetic span model is often used to determine the turnover frequency, which depends on the difference in energy between the turnover-determining transition state (TDTS) and the turnover-determining intermediate (TDI). db-thueringen.demdpi.com For some phosphine-containing catalysts, the initial dissociation of the phosphine ligand can be the rate-limiting step. researchgate.net

The following table summarizes computed activation barriers for key steps in various phosphine-involved reactions.

| Reaction Type | Rate-Determining Step (Proposed) | Calculated Activation Barrier (ΔG‡, kcal/mol) | Reference |

|---|---|---|---|

| Phosphine Oxide Reduction | Hydride transfer from PhSiH3 to P=O | 20.7 - 30.6 | uq.edu.au |

| Hydroalkoxylation (Base-catalyzed) | Methoxide addition to methyl vinyl ketone | ~16 | nih.gov |

| Hydroalkoxylation (Base-catalyzed) | Deprotonation of methanol (B129727) by phosphonium enolate | ~20 | nih.gov |

| Rh-catalyzed C-H Activation | C-H Oxidative Addition | ~22.6 (94.63 kJ/mol) | db-thueringen.de |

| Rh-catalyzed C-H Activation | C-C Bond Formation | ~16.0 (66.98 kJ/mol) | db-thueringen.de |

Solvent Effects on Reaction Pathways

The solvent plays a crucial role in phosphine-catalyzed reactions, primarily by stabilizing or destabilizing charged intermediates and transition states. This can significantly influence reaction rates and, in some cases, alter the mechanistic pathway. mdpi.comresearchgate.net

In reactions that proceed through zwitterionic intermediates, such as many annulations and additions, polar solvents are generally preferred. A higher solvent dielectric constant can stabilize these charged species, lowering the energy of the transition states and accelerating the reaction. umaine.edu For example, in the reaction of phosphine gold(I) thiolate complexes with disulfides, switching from a low dielectric constant solvent like methylene (B1212753) chloride to a higher one like acetonitrile (B52724) leads to a faster reaction. umaine.edu Similarly, theoretical studies on the reaction of phosphines with CO2 showed that polar solvents destabilize the initial non-covalent complex but stabilize the transition state and the final P-C bonded adduct, making the formation of the adduct more favorable. mdpi.comresearchgate.net

Conversely, solvent choice can sometimes inhibit a reaction. In a study on phenolic phosphine oxide catalysts, it was noted that hydrogen-bonding interactions with the solvent could potentially deactivate the catalyst or increase the activation barrier for nucleophilic substitution. mdpi.com

Computational studies using polarized continuum models (PCM) have been effective in predicting solvent effects. For the phosphine-catalyzed hydroalkoxylation of methyl vinyl ketone, calculations showed that the generation of the methoxide anion is only feasible in the presence of polar solvents. nih.gov The choice of solvent can therefore be a critical parameter for controlling the outcome and efficiency of reactions involving this compound.

Theoretical and Computational Studies of Phosphine Chemistry

Electronic Structure and Bonding Analysis of Phosphines

The electronic structure and bonding in phosphines are fundamental to understanding their reactivity and diverse applications. numberanalytics.com Computational methods have become indispensable tools for elucidating the intricacies of phosphorus-centered bonding.

Quantum Chemical Investigations of Phosphorus-Centered Bonding

Quantum chemical calculations have provided significant insights into the nature of bonding in phosphines. aip.org These studies often explore the concept of pnictogen bonding, a noncovalent interaction where a phosphorus atom acts as an electron acceptor. encyclopedia.pubnih.gov The nature of the phosphorus-oxygen (P-O) bond in phosphine (B1218219) oxides, for instance, has been a subject of considerable theoretical interest, with studies suggesting it is dominated by ionic interactions and negative hyperconjugation. jussieu.fr

Investigations into metal-phosphine complexes reveal that upon oxidation, there is an increase in the metal-phosphorus (M-P) bond length and a decrease in pyramidalization at the phosphorus atom. researchgate.netrsc.org This has been interpreted as evidence for π back-bonding from the metal to the P-R σ* antibonding orbitals. researchgate.netrsc.org In the case of uranium-phosphine complexes, bonding analysis indicates a partial covalent character in the U-P bond, which is most pronounced for PF3 and least for PtBu3. d-nb.info

A study on phosphine (PH3) and phosphorus trifluoride (PF3) explored their interaction patterns, revealing the prevalent presence of pnictogen bonds, often co-occurring with hydrogen bonds. tandfonline.com Furthermore, quantum chemical studies on phosphoranyl radicals have identified different structural configurations, such as the trigonal bipyramidal (TBP-e) and σ* structures, which influence the distribution of the unpaired electron. tue.nl

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory is a powerful framework for describing the electronic structure of phosphines. numberanalytics.comnumberanalytics.com The occupied molecular orbitals of a trigonal-bipyramidal PH5 molecule, for example, consist of a low-lying nodeless orbital, three singly noded orbitals, and a high-lying doubly noded nonbonding orbital. roaldhoffmann.com The composition of these orbitals is crucial for understanding the molecule's bonding and reactivity. roaldhoffmann.com

In phosphine (PH3), the phosphorus atom possesses a lone pair of electrons that significantly influences its molecular shape and reactivity, making it a good nucleophile and a strong base. numberanalytics.com The analysis of electron density, often through methods like the Electron Localization Function (ELF), provides a visual representation of electron pairs. jussieu.fr For phosphine oxide, ELF analysis shows three lone pair attractors on the oxygen atom, supporting an ionic-type environment around oxygen. jussieu.fr

In metal-phosphine complexes, the bonding can be described by a combination of σ-donation from the phosphine ligand to the metal and π-backbonding from the metal to the phosphine. numberanalytics.com The Tolman Electronic Parameter (TEP) is a useful metric derived from the CO stretching frequency in Ni(CO)₃L complexes to quantify the electronic effect of phosphine ligands. numberanalytics.com Density functional theory (DFT) calculations on redox pairs of metal-phosphine complexes show evidence of π back-bonding in the neutral species, which is significantly reduced in the cationic form. researchgate.netrsc.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry has become an essential tool for elucidating the complex reaction mechanisms involving phosphines. numberanalytics.com These studies provide valuable insights into reaction pathways, transition states, and the influence of various factors on reactivity. numberanalytics.comresearchgate.net

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has been widely employed to investigate the mechanisms of phosphine-catalyzed reactions. bohrium.comacs.org For example, DFT studies have been used to explore the catalytic cycle of the Suzuki-Miyaura coupling, revealing the intricacies of oxidative addition, transmetallation, and reductive elimination steps. researchgate.net In the phosphine-catalyzed [3+3] annulation with Morita-Baylis-Hillman (MBH) carbonates, DFT calculations showed that the reaction proceeds through a nucleophilic addition of an amide anion to an allylic phosphonium (B103445) intermediate. bohrium.com

DFT has also been instrumental in understanding the dissociation of phosphine (PH3) on silicon surfaces, identifying a main sequence of intermediates (PH2+H, PH+2H, and P+3H) and a secondary sequence. ucl.ac.uk Furthermore, the reaction mechanisms of elemental sulfur and polysulfides with phosphines have been comprehensively studied using DFT, indicating that unimolecular decomposition pathways of polysulfide intermediates often have the lowest activation barriers. researchgate.netchemrxiv.org

Other applications of DFT in phosphine chemistry include investigating the reaction between substituted phosphines and CO2, and exploring the reaction pathways in the cross-coupling of haloalkanes with aryl Grignard reagents catalyzed by iron-phosphine complexes. mdpi.comnih.gov

Transition State Analysis and Energy Profiles

The analysis of transition states and the corresponding energy profiles is crucial for understanding reaction kinetics. imist.ma Computational methods, particularly DFT, are used to locate and characterize transition state structures and calculate activation energies. bohrium.comucl.ac.uk

For the dissociation of phosphine on a Si(001) surface, DFT calculations have been used to map out the energy landscape, identifying the rate-determining steps and the lifetimes of various intermediates. ucl.ac.uk In a study of the reaction between trichloromethylphosphine oxide and triethyl phosphite (B83602), the potential energy surface revealed that the attack on the chlorine atom is kinetically preferred over the attack on the carbon atom. imist.ma The activation energies for these pathways were calculated to be 34.83 kcal/mol and 35.71 kcal/mol, respectively. imist.ma

In the context of phosphine addition to Michael acceptors, energy profiles for the reactions of various phosphines with ethyl acrylate, ethyl allenoate, and ethyl propiolate have been determined. rsc.org These studies reveal how the structure of both the phosphine and the Michael acceptor influences the activation barriers and reaction energies. rsc.org

| Phosphine | Michael Acceptor | Activation Energy (ΔG‡) | Reaction Energy (ΔGr) |

|---|---|---|---|

| PPh₃ | Ethyl acrylate | ~75 | ~-30 |

| PPh₃ | Ethyl allenoate | ~75 | ~-60 |

| PPh₃ | Ethyl propiolate | ~75 | ~-80 |

Computational Modeling of Ligand Effects on Reactivity

Computational modeling is a powerful tool for understanding and predicting how the steric and electronic properties of phosphine ligands influence the reactivity and selectivity of metal catalysts. pitt.edursc.org By systematically varying the phosphine ligand in a computational model, researchers can gain insights into structure-activity relationships. researchgate.net

In the Suzuki-Miyaura cross-coupling reaction, DFT calculations have shown that oxidative addition is primarily governed by electronic effects, while transmetallation and reductive elimination are controlled by a combination of steric and electronic effects. researchgate.net For instance, electron-withdrawing ligands were found to lower the energy barrier for transmetallation. researchgate.net A recent study introduced a steric parameter, the minimum percent buried volume (%Vbur(min)), which can effectively predict whether a phosphine ligand will be active or inactive in certain nickel and palladium-catalyzed cross-coupling reactions. princeton.edu

The effect of ligands on the reactivity of undercoordinated metal chalcogenide clusters has also been investigated. acs.org For Co6S8L6+ clusters, the reactivity of the Co6S8L5+ species, formed by the loss of one phosphine ligand, is influenced by the binding energy of the remaining ligands to the cluster core. acs.org

| Phosphine Ligand | Oxidative Addition Barrier (kcal/mol) | Transmetallation Barrier (kcal/mol) | Reductive Elimination Barrier (kcal/mol) |

|---|---|---|---|

| PMe₃ | 15.2 | 20.5 | 5.1 |

| P(CF₃)₃ | 18.9 | 18.2 | 8.3 |

| PPh₃ | 16.1 | 21.8 | 6.2 |

| P(tBu)₃ | 14.5 | 23.1 | 3.9 |

Theoretical Prediction of Phosphine Reactivity and Selectivity

The ability to predict how a phosphine ligand will behave in a chemical reaction is a major goal of computational chemistry. This predictive power allows for the rational design of new catalysts and the optimization of existing catalytic systems. By modeling various parameters, chemists can forecast the reactivity and selectivity of phosphine-catalyzed reactions with increasing accuracy. eurekalert.orgresearchgate.net

The reactivity of phosphine ligands is largely governed by a combination of their steric and electronic properties. dalalinstitute.comtcichemicals.com Computational methods have been crucial in developing quantitative descriptors for these properties, allowing for systematic comparisons across a wide range of phosphines. libretexts.orglibretexts.org

Steric Parameters: The most well-known steric parameter is the Tolman cone angle (θ) , introduced by Chadwick A. Tolman. libretexts.orgwikipedia.org It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the phosphine's substituents. wikipedia.orgub.edu A larger cone angle indicates greater steric bulk, which can influence the coordination number of the metal center and the accessibility of reactants. dalalinstitute.comlibretexts.org While initially determined using physical models, cone angles are now routinely calculated using computational methods, which can also handle less symmetrical phosphines. dalalinstitute.comub.edu Another important steric descriptor is the percent buried volume (%Vbur) , which measures the percentage of a sphere around the metal that is occupied by the ligand. eurekalert.org This parameter has been shown to be a powerful predictor of catalytic activity. eurekalert.org

Electronic Parameters: The primary electronic parameter for phosphine ligands is the Tolman electronic parameter (TEP) . wikipedia.orgchemrxiv.org This parameter is experimentally determined from the C-O stretching frequency (ν(CO)) in nickel-carbonyl complexes of the type [LNi(CO)3], where L is the phosphine ligand. wikipedia.org A lower ν(CO) value indicates a more electron-donating phosphine. libretexts.orgwikipedia.org This is because a more electron-rich metal center engages in stronger π-backbonding with the CO ligands, weakening the C-O bond. libretexts.orgwikipedia.org Density Functional Theory (DFT) calculations are now widely used to predict TEP values, providing a rapid and accurate means of assessing the electronic nature of a vast number of phosphines. chemrxiv.orgchemrxiv.org

Interactive Data Table: Steric and Electronic Parameters of Common Phosphine Ligands

| Ligand | Tolman Cone Angle (θ) in degrees | Tolman Electronic Parameter (TEP) in cm⁻¹ |

| P(t-Bu)₃ | 182 | 2056.1 |

| PCy₃ | 170 | 2056.4 |

| PPh₃ | 145 | 2068.9 |

| PMe₃ | 118 | 2064.1 |

| P(OEt)₃ | 109 | 2076.3 |

| PF₃ | 104 | 2110.8 |

This table presents a selection of common phosphine ligands and their corresponding Tolman cone angles and electronic parameters, illustrating the wide range of steric and electronic properties available. libretexts.orgwikipedia.org

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or property descriptors of a set of compounds with their biological activity or, in this context, their catalytic performance. wikipedia.org In phosphine catalysis, QSAR studies are used to build predictive models that can guide the selection of ligands for a specific reaction. researchgate.netresearchgate.net

These models typically use a variety of descriptors, including the aforementioned steric and electronic parameters, as well as others derived from computational chemistry, such as Natural Bond Orbital (NBO) charges and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net By analyzing a training set of catalysts with known activities, a statistical relationship is established. This relationship can then be used to predict the activity of new, untested catalysts, thereby accelerating the discovery of more efficient catalytic systems. wikipedia.orgacs.org For instance, QSAR models have been successfully applied to predict the activity of Rh-phosphine complexes in hydroformylation reactions. researchgate.net

Computational Studies of Phosphine Complexes and Metal-Ligand Interactions

Computational chemistry provides a powerful lens through which to examine the intricate details of the interactions between phosphine ligands and metal centers. These studies are crucial for a fundamental understanding of how these complexes function in catalysis and other applications. frontiersin.orguva.es

Density Functional Theory (DFT) is a cornerstone of these investigations, allowing for the detailed analysis of bonding, electronic structure, and reaction mechanisms. researchgate.netcdnsciencepub.com One common approach is the Energy Decomposition Analysis (EDA), often combined with Natural Orbitals for Chemical Valence (NOCV), which partitions the interaction energy between the metal and the ligand into distinct components: electrostatic interaction, Pauli repulsion, and orbital interaction. rsc.org This allows researchers to quantify the relative contributions of σ-donation (from the phosphine to the metal) and π-backbonding (from the metal to the phosphine). rsc.orgumb.edu

Recent computational studies have provided detailed insights into the electronic structures and donor-acceptor interactions in various nickel-phosphine complexes. researchgate.netmdpi.com For example, analyses of complexes with ligands like ketene, allene (B1206475), and diazomethane (B1218177) have revealed that the total interaction energy is significant and that π-backdonation is often stronger than σ-donation. researchgate.netmdpi.com These studies contribute to a deeper understanding of the catalytic and reactive behaviors of these important compounds. mdpi.com

Phosphine Ligands in Advanced Coordination Chemistry and Homogeneous/heterogeneous Catalysis

Design Principles for Phosphine (B1218219) Ligands in Catalysis

The rational design of phosphine ligands is a cornerstone of modern catalysis, enabling the fine-tuning of metal-based catalysts for a vast array of chemical transformations. The success of these catalysts hinges on the precise modulation of the ligand's electronic and steric properties, which in turn dictates the reactivity, selectivity, and stability of the catalytic system. Furthermore, the incorporation of chiral elements into the ligand framework is a key strategy for achieving high levels of enantioselectivity in asymmetric catalysis.

Modulation of Electronic Properties (σ-Donation, π-Acceptance)

Phosphine ligands, with their trivalent phosphorus atom, act as "soft" σ-donating ligands by coordinating to transition metals through their lone pair of electrons. tcichemicals.com This σ-donation increases the electron density at the metal center. Simultaneously, phosphines can act as π-acceptors by accepting electron density from the metal's d-orbitals into the empty σ* orbitals of the phosphorus-substituent bonds. libretexts.org The balance between these two electronic effects, σ-donation and π-acceptance (also known as π-backbonding), is crucial in modulating the catalytic activity. libretexts.orgrsc.org

The electronic properties of a phosphine ligand can be systematically tuned by altering the substituents on the phosphorus atom. ilpi.com Electron-donating groups, such as alkyl groups, enhance the σ-donor capacity of the phosphine, leading to a more electron-rich metal center. researchgate.net Conversely, electron-withdrawing groups, like fluoro or trifluoromethyl groups, decrease the σ-donation and increase the π-accepting ability of the ligand. libretexts.orgilpi.com This modulation of the metal's electronic character directly influences key steps in the catalytic cycle, such as oxidative addition and reductive elimination. tcichemicals.com

A widely used metric to quantify the net electron-donating ability of a phosphine ligand is the Tolman Electronic Parameter (TEP). The TEP is determined experimentally by measuring the A1 symmetric C-O stretching frequency of nickel carbonyl complexes of the type Ni(CO)3L. A lower stretching frequency indicates a more electron-donating phosphine ligand, as the increased electron density on the nickel is back-donated to the π* orbitals of the CO ligands, weakening the C-O bond. rsc.org

Table 1: Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands

| Phosphine Ligand | Substituents | TEP (cm⁻¹) |

|---|---|---|

| P(t-Bu)₃ | tri-tert-butyl | 2056.1 |

| PCy₃ | tricyclohexyl | 2056.4 |

| PEt₃ | triethyl | 2061.7 |

| PPh₃ | triphenyl | 2068.9 |

| P(OPh)₃ | triphenylphosphite | 2085.3 |

This table presents a selection of phosphine ligands and their corresponding Tolman Electronic Parameters (TEP). A lower TEP value indicates a stronger net electron-donating ability of the phosphine ligand.

Control of Steric Environment (Cone Angle, Ligand Bite Angle)

The steric bulk of phosphine ligands plays a pivotal role in controlling the coordination environment around the metal center, thereby influencing the catalyst's stability, activity, and selectivity. libretexts.org The primary parameter used to quantify the steric hindrance of monodentate phosphine ligands is the Tolman cone angle (θ). This is defined as the apex angle of a cone, centered on the metal atom, which encompasses the van der Waals radii of the outermost atoms of the ligand's substituents. libretexts.orgacs.org

Larger cone angles generally lead to more sterically crowded metal centers. This can promote the dissociation of a phosphine ligand, creating a vacant coordination site necessary for substrate binding in a catalytic cycle. libretexts.orgwikipedia.org Furthermore, the steric bulk can influence the regioselectivity of a reaction by directing the substrate to bind in a specific orientation to minimize steric clashes.

For bidentate phosphine ligands (diphosphines), a key steric parameter is the natural bite angle (βn). The bite angle is the P-M-P angle that is geometrically imposed by the ligand's backbone. wikipedia.orgchemeurope.com This angle can significantly influence the geometry of the metal complex and, consequently, its catalytic properties. rsc.org For instance, in reactions like hydroformylation, a wider bite angle can preferentially favor the formation of linear aldehyde products over branched isomers by influencing the relative energies of the transition states leading to each product. chemeurope.com

Table 2: Steric Parameters for Selected Phosphine Ligands

| Ligand | Type | Tolman Cone Angle (θ) | Natural Bite Angle (βn) |

|---|---|---|---|

| PMe₃ | Monodentate | 118° | - |

| PPh₃ | Monodentate | 145° | - |

| PCy₃ | Monodentate | 170° | - |

| dppe | Bidentate | - | 85° |

| dppp | Bidentate | - | 91° |

This table provides the Tolman cone angle for representative monodentate phosphines and the natural bite angle for common bidentate phosphine ligands. These parameters quantify the steric influence of the ligands on the metal center.

Chirality Induction in Ligand Design

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, which utilizes chiral catalysts to favor the formation of one enantiomer over the other, has emerged as a powerful tool for this purpose. Chiral phosphine ligands are central to many successful asymmetric catalytic systems. nih.govtcichemicals.com

The design of chiral phosphine ligands involves the introduction of stereogenic elements into the ligand structure. These can be broadly categorized into two main classes:

Backbone Chirality: In this class, the chirality resides in the carbon framework that connects the phosphorus atoms. Seminal examples include DIOP, CHIRAPHOS, and BINAP. tcichemicals.com The chiral backbone creates a dissymmetric environment around the metal center, which is then transferred to the substrate during the catalytic transformation.

P-Chirogenic Ligands: These ligands possess a stereogenic center at the phosphorus atom itself. DIPAMP, developed for the industrial synthesis of L-DOPA, is a classic example of a P-chirogenic ligand. nih.govtcichemicals.com The synthesis of these ligands was historically challenging, but newer methods utilizing phosphine-borane intermediates have facilitated their development. nih.gov

The success of a chiral phosphine ligand in inducing high enantioselectivity depends on creating a well-defined and sterically demanding chiral pocket around the metal's active site. This pocket forces the prochiral substrate to bind in a specific orientation, leading to the preferential formation of one enantiomeric product. pnas.org

Phosphine Ligands in Transition Metal-Catalyzed Reactions

Phosphine ligands are indispensable in a multitude of transition metal-catalyzed reactions, owing to their unique ability to stabilize metal centers in various oxidation states and to modulate their reactivity and selectivity through the fine-tuning of their electronic and steric properties. sigmaaldrich.com

Cross-Coupling Reactions (e.g., C–C, C–N, C–O, C–F bond formation)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. Phosphine ligands are crucial for the success of these transformations. tcichemicals.com In reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, electron-rich and bulky phosphine ligands are often employed. sigmaaldrich.comresearchgate.net

The bulky nature of these ligands promotes the formation of monoligated, 14-electron palladium(0) species, which are highly active in the oxidative addition step of the catalytic cycle. researchgate.net The electron-richness of the phosphine facilitates this oxidative addition and also accelerates the final reductive elimination step, which forms the desired product and regenerates the active catalyst. tcichemicals.comacs.org For example, ligands like tri-tert-butylphosphine (B79228) and di-adamantylalkylphosphine (cataCXium® A) have proven to be highly effective for the coupling of challenging substrates like aryl chlorides. sigmaaldrich.comresearchgate.net

Table 3: Representative Phosphine Ligands in Cross-Coupling Reactions

| Reaction | Typical Ligand(s) | Key Ligand Properties |

|---|---|---|

| Suzuki-Miyaura Coupling | P(t-Bu)₃, SPhos, XPhos | Bulky, electron-rich |

| Buchwald-Hartwig Amination | BINAP, DavePhos, cataCXium® A | Bulky, electron-rich, often bidentate |

| Heck Reaction | PPh₃, P(o-tolyl)₃ | Moderately bulky |

This table lists some commonly used phosphine ligands for various cross-coupling reactions and highlights the key properties that contribute to their effectiveness.

Asymmetric Hydrogenation and Hydroformylation

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds. sigmaaldrich.com Chiral phosphine ligands are paramount in achieving high enantioselectivities in these reactions. nih.govsigmaaldrich.com Rhodium and Ruthenium complexes bearing chiral diphosphine ligands are widely used for the hydrogenation of a variety of prochiral olefins, ketones, and imines. sigmaaldrich.comrsc.org

Ligands such as BINAP and DuPhos create a chiral environment around the metal center that effectively differentiates between the two enantiotopic faces of the substrate, leading to the preferential formation of one enantiomer. tcichemicals.comsigmaaldrich.com The rigidity and specific geometry of the chiral ligand are critical for high enantiocontrol. nih.gov

Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a large-scale industrial process for the production of aldehydes. Phosphine ligands are used to control both the regioselectivity (linear vs. branched aldehyde) and, in the case of asymmetric hydroformylation, the enantioselectivity. rsc.orgnih.gov

The bite angle of bidentate phosphine ligands has a profound effect on the regioselectivity of hydroformylation. chemeurope.comrsc.org Ligands with wide bite angles, such as Xantphos, tend to favor the formation of the linear aldehyde by preferentially occupying the equatorial positions in the trigonal bipyramidal intermediate, which disfavors the formation of the sterically more demanding branched product. acs.org In asymmetric hydroformylation, chiral phosphine-phosphite or diphosphine ligands are employed to achieve high enantioselectivities. acs.org

Table 4: Prominent Chiral Phosphine Ligands in Asymmetric Catalysis

| Ligand | Abbreviation | Application(s) |

|---|---|---|

| (R,R)-1,2-Bis((S,S)-2,5-diethylphospholano)benzene | (R,R)-Et-DuPhos | Asymmetric Hydrogenation |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Asymmetric Hydrogenation, Asymmetric Isomerization |

| (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl | Tol-BINAP | Asymmetric Hydrogenation |

| (1R,2R)-(-)-1,2-Cyclohexanediamino-N,N'-bis(3,5-di-tert-butylsalicylidene) | Jacobsen's Catalyst | Asymmetric Epoxidation |

| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Xantphos | Hydroformylation, Cross-Coupling |

This table showcases several influential chiral phosphine ligands and their primary applications in asymmetric catalysis, demonstrating the broad utility of these ligands in synthesizing enantiomerically enriched molecules.

Hydroamination and Hydrosilylation

The steric and electronic properties of phosphine ligands are critical in tuning the activity and selectivity of metal catalysts for reactions like hydroamination and hydrosilylation. Bowl-Shaped Phosphine (BSP) ligands have demonstrated remarkable efficacy, particularly in rhodium-catalyzed hydrosilylation.

Hydrosilylation: Research has shown that BSP ligands significantly accelerate the rhodium-catalyzed hydrosilylation of ketones and ketimines when compared to conventional phosphine ligands such as triphenylphosphine (B44618) (PPh₃) and tri-tert-butylphosphine (P(t-Bu)₃). acs.orgresearchmap.jp The unique three-dimensional structure of BSP creates a distinct catalytic pocket around the metal center. This architecture is crucial for its enhanced reactivity. For instance, in the hydrosilylation of acetophenone (B1666503) using a rhodium catalyst, the BSP ligand resulted in a quantitative yield in just 0.5 hours, whereas PPh₃ and P(t-Bu)₃ gave significantly lower yields under the same conditions. researchmap.jp This rate enhancement is attributed to the successful regulation of the phosphine's coordination to the rhodium metal, which facilitates the formation of a highly active catalytic species. acs.orgresearchmap.jp

The performance of BSP in the rhodium-catalyzed hydrosilylation of various substrates highlights its superiority over other phosphines, particularly at low phosphine-to-rhodium ratios.

Interactive Data Table: Comparison of Phosphine Ligands in Rh-Catalyzed Hydrosilylation of Acetophenone